4-Fluoro-3-(methylsulfonyl)benzyl alcohol
Description
Properties
IUPAC Name |
(4-fluoro-3-methylsulfonylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRDDRJVAVOIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268613 | |
| Record name | 4-Fluoro-3-(methylsulfonyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192347-87-7 | |
| Record name | 4-Fluoro-3-(methylsulfonyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192347-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(methylsulfonyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(methylsulfonyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the aromatic ring, followed by the sulfonylation of the methyl group .
Industrial Production Methods
Industrial production of 4-Fluoro-3-(methylsulfonyl)benzyl alcohol often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methylsulfonyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-Fluoro-3-(methylsulfonyl)benzaldehyde or 4-Fluoro-3-(methylsulfonyl)benzoic acid.
Reduction: Formation of 4-Fluoro-3-(methylsulfanyl)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-Fluoro-3-(methylsulfonyl)benzyl alcohol serves as an important intermediate in the synthesis of biologically active compounds. Its applications in drug development are notable due to the following properties:
- Anti-inflammatory Potential : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. The methylsulfonyl group is believed to enhance its pharmacological activity by improving interaction with biological targets.
- Cancer Therapy : Compounds with similar structures have been investigated for their roles in cancer therapy. The unique functional groups in this compound may allow it to modulate pathways involved in tumor growth and metastasis.
- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound, which could lead to new treatments for infections caused by resistant bacteria.
Chemical Synthesis
The compound is utilized as a reagent in various chemical reactions, particularly in organic synthesis:
- Synthesis of Complex Molecules : It acts as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Electrophilic Reactions : The presence of the fluorine atom makes this compound a suitable electrophile in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles.
Biological Research
In biological studies, this compound has been used to investigate various biological pathways:
- Enzyme Inhibition Studies : It can be employed as a probe to study enzyme activities and interactions within biological systems, aiding in the understanding of metabolic pathways.
- Mechanistic Studies : Research involving this compound focuses on elucidating its mechanisms of action within biological contexts, which is crucial for assessing its therapeutic potential and safety profiles.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(methylsulfonyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between 4-fluoro-3-(methylsulfonyl)benzyl alcohol and analogous benzyl alcohol derivatives:
Electronic and Steric Effects
Electron-Withdrawing Groups (EWGs):
- The methylsulfonyl (-SO₂CH₃) group in the target compound exhibits stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) or chlorine (-Cl) . This enhances the acidity of the benzyl alcohol's hydroxyl group (pKa ~10–12), facilitating deprotonation in nucleophilic reactions .
- In contrast, methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating, reducing acidity and altering solubility in polar solvents .
- Comparatively, trifluoromethyl and chlorine substituents are less bulky but still influence regioselectivity in electrophilic substitutions .
Physicochemical Properties
- Boiling/Melting Points:
- Solubility:
- The sulfonyl group enhances water solubility via hydrogen bonding, whereas trifluoromethyl and chlorine substituents increase lipophilicity, making those compounds more soluble in organic solvents like dichloromethane .
Biological Activity
4-Fluoro-3-(methylsulfonyl)benzyl alcohol is an organic compound featuring a fluorine atom and a methylsulfonyl group attached to a benzyl alcohol structure. Its molecular formula is CHFOS, with a molecular weight of approximately 188.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The presence of the hydroxyl group (-OH), fluorine atom, and methylsulfonyl group (-SOCH) contributes to the compound's unique chemical reactivity and biological interactions. The electron-withdrawing nature of the fluorine atom and the electron-donating properties of the methylsulfonyl group enhance its solubility and reactivity in biological systems, which may facilitate its interaction with various molecular targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Anti-inflammatory Potential : Preliminary studies suggest that this compound may function as an anti-inflammatory agent, modulating various biological pathways associated with inflammation.
- Cancer Therapeutics : Compounds with similar structures have been investigated for their roles in cancer therapy, indicating a potential for this compound in oncological applications.
- Antimicrobial Activity : Similar derivatives have shown promise in antimicrobial applications, suggesting that this compound may also possess such properties.
The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific enzymes and receptors. The compound's unique structural features may enhance its binding affinity and selectivity, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals unique attributes that may enhance its biological activity:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Fluorine atom, methylsulfonyl group | Anti-inflammatory, potential anticancer |
| 3-Fluoro-4-(methylsulfonyl)benzyl alcohol | Similar structure without specific positioning | Moderate anti-inflammatory |
| 4-Fluoro-3-(methylsulfanyl)benzyl alcohol | Sulfanyl instead of sulfonyl | Reduced potency in inflammation |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-Fluoro-3-(methylsulfonyl)benzyl alcohol?
The compound can be synthesized via sulfonation of a fluorinated benzyl alcohol precursor or by introducing the methylsulfonyl group after fluorination. A method involving carbodiimide-mediated coupling (e.g., EDCI and HOBt in chloroform) is effective for ester formation from the alcohol, which can later be hydrolyzed to the desired product . Optimization of reaction conditions, such as temperature (e.g., 0–25°C) and stoichiometry, is critical to achieving yields above 75%.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR can resolve the benzyl alcohol proton (δ ~4.5–5.0 ppm), while ¹⁹F NMR identifies the fluorine environment (δ ~-110 to -120 ppm for aromatic fluorine). The methylsulfonyl group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .
- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹), S=O (~1300–1350 cm⁻¹), and C-F (~1100–1250 cm⁻¹) are key identifiers.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~218.04 for C₈H₈FO₃S).
Q. What are the recommended storage conditions to ensure the stability of this compound?
Store in a cool (<25°C), dry environment in airtight containers. Avoid exposure to oxidizing agents, acid chlorides, or moisture to prevent decomposition. Stability studies on similar benzyl alcohols suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How does the electron-withdrawing methylsulfonyl group influence the reactivity of the benzyl alcohol moiety in nucleophilic reactions?
The methylsulfonyl group increases the acidity of the benzyl alcohol -OH (pKa ~12–13 vs. ~15 for unsubstituted benzyl alcohol), enhancing its leaving-group ability in substitution reactions. This property is exploited in peptide synthesis, where the group facilitates selective cleavage under basic conditions. Kinetic studies on analogous compounds show accelerated reaction rates in SN2 mechanisms compared to electron-donating substituents .
Q. What are the challenges in achieving high regioselectivity during the introduction of the methylsulfonyl group in the synthesis of this compound?
Competing sulfonation at the para-position or over-sulfonation can occur. Directed ortho-metalation (DoM) strategies or temporary protective groups (e.g., silyl ethers) for the alcohol moiety can improve regioselectivity. Contradictions in literature yields (e.g., 60–90%) often stem from variations in catalysts (e.g., AlCl₃ vs. H₂SO₄) or reaction times .
Q. How can researchers address discrepancies in reported yields for the synthesis of this compound across different studies?
Systematic analysis of variables such as:
- Catalyst loading : Higher concentrations of EDCI/HOBt (>1.2 eq.) may reduce side reactions.
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) can affect purity and yield. Reproducibility requires strict control of moisture levels and reaction stoichiometry, as outlined in kinetic studies of analogous prodrug systems .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
The methylsulfonyl group stabilizes the benzyl alcohol against hydrolysis via resonance and inductive effects. Under strong acidic conditions (pH <2), partial protonation of the sulfonyl oxygen reduces electron withdrawal, increasing susceptibility to hydrolysis. Comparative studies with 4-hydroxybenzyl alcohol (pKa ~10) show the fluoro-sulfonyl derivative resists oxidation up to 100°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
